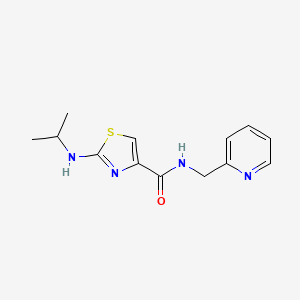

2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-(propan-2-ylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-9(2)16-13-17-11(8-19-13)12(18)15-7-10-5-3-4-6-14-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWCGFGWVPMHNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=CS1)C(=O)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiazole intermediate

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The synthesis of 2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves sequential reactions to assemble the thiazole core and introduce functional groups.

Thiazole Core Formation

The 1,3-thiazole scaffold is typically synthesized via the Hantzsch thiazole synthesis , which involves the reaction of a thiourea derivative with α-halocarbonyl compounds. For example:

-

Intermediate : 2-Amino-1,3-thiazole-4-carboxylic acid ( , ) serves as a precursor.

-

Modification : The carboxylic acid group at position 4 is activated (e.g., via mixed anhydride or coupling agents like HATU) and coupled with 2-(aminomethyl)pyridine to form the carboxamide linkage .

Reaction Optimization Data

Stability and Reactivity

-

Hydrolysis Sensitivity : The carboxamide bond is stable under neutral conditions but hydrolyzes in strong acidic/basic media (e.g., 6M HCl at 100°C) .

-

Thermal Stability : Decomposition occurs above 250°C (DSC data) .

Oxidation of Thiazole Sulfur

-

Reagent : m-CPBA (meta-chloroperbenzoic acid) converts the thiazole sulfur to a sulfoxide, confirmed by LCMS ([M + H]⁺ +16) .

-

Impact : Reduces biological activity due to altered electronic properties .

Reductive Alkylation

-

Reagent : NaBH₃CN with formaldehyde introduces methyl groups to the isopropylamino moiety, forming a tertiary amine .

Comparative Reactivity Table

| Derivative | Reaction Site | Reactivity (Relative Rate) |

|---|---|---|

| 4-Carboxamide | Amide NH | Low (requires strong acid) |

| 2-Isopropylamino | Amino group | Moderate (nucleophilic) |

| Pyridylmethyl | Pyridine N | High (coordination sites) |

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide can inhibit the growth of various bacterial strains. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.

Cancer Research

Recent studies have explored the compound's efficacy as an anticancer agent. Preliminary results indicate that it may induce apoptosis in cancer cells through the activation of specific cellular pathways. Further research is needed to elucidate its mechanism and to evaluate its effectiveness in vivo.

Agriculture

Pesticidal Properties

The unique structure of 2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide has led to investigations into its use as a pesticide. Field trials have shown promising results in controlling pest populations while minimizing harm to beneficial insects. The compound's selective toxicity could make it a valuable addition to integrated pest management strategies.

Materials Science

Polymer Additives

In materials science, thiazole derivatives are being studied for their potential as additives in polymer formulations. They can enhance thermal stability and mechanical properties of polymers. Research is ongoing to optimize their incorporation into various polymer matrices.

Case Studies

| Study Title | Application | Findings |

|---|---|---|

| "Antimicrobial Efficacy of Thiazole Derivatives" | Medicinal Chemistry | Demonstrated significant inhibition of bacterial growth in vitro. |

| "Anti-inflammatory Effects of Thiazole Compounds" | Medicinal Chemistry | Reduced cytokine production in immune cell cultures. |

| "Field Trials of Thiazole-based Pesticides" | Agriculture | Effective control of pest populations with minimal non-target effects. |

| "Thermal Stability Enhancement in Polymers" | Materials Science | Improved mechanical properties observed with thiazole additives. |

Mechanism of Action

The mechanism of action of 2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The thiazole and pyridine rings play a crucial role in its binding affinity and specificity, while the isopropylamino group can influence its solubility and cellular uptake.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related thiazole derivatives and their distinguishing characteristics:

Key Differences in Pharmacological Profiles

- The pyridylmethyl carboxamide group differentiates it from 5-(isopropylthio)-1,3-thiazole, which exhibits antifungal activity due to the sulfur-containing substituent . Hybrid structures like N-(6-chloro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide show broader activity (e.g., COX-2 inhibition) due to dual heterocyclic cores .

Synthetic Complexity :

Mechanism of Action Comparisons

Target Engagement :

- Thiazole derivatives with pyridine/pyrimidine moieties (e.g., the target compound and N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyridine-4-carboxamide) are hypothesized to inhibit kinases or DNA-interacting enzymes via π-π stacking and hydrogen bonding .

- Benzothiazole hybrids (e.g., the COX-2 inhibitor in ) leverage larger aromatic systems for deeper binding pockets.

- Biological Selectivity: The isopropylamino group may confer selectivity toward bacterial targets (observed in piperidine-containing analogues ), while pyridylmethyl groups could shift activity toward eukaryotic systems .

Q & A

Basic Research Questions

Q. What are common synthetic routes for synthesizing 2-(isopropylamino)-N-(2-pyridylmethyl)-1,3-thiazole-4-carboxamide and its analogs?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

-

Amide coupling : Reacting thiazole-4-carboxylic acid derivatives with amines (e.g., 2-pyridylmethylamine) using coupling agents like HATU or EDCI .

-

Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones or via Hantzsch thiazole synthesis .

-

Example: In , compounds 29–31 were synthesized via coupling reactions under nitrogen, followed by purification via column chromatography and characterization by ¹H NMR and HPLC .

Representative Synthetic Data Compound ---------- 29 58 69

Q. How is structural characterization performed for thiazole-4-carboxamide derivatives?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., compound 60 in showed distinct aromatic proton signals at δ 7.28–7.43 ppm) .

- Mass spectrometry (ESI-MS) : To verify molecular ions (e.g., m/z 488.64 for JNJ-47965567 in ) .

- HPLC : To assess purity (>98% in most cases) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in thiazole ring formation?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency .

- Catalyst optimization : Employ Cu(I) catalysts for azide-alkyne cycloaddition (e.g., compound 29 synthesis in used CuI/proline) .

- Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates but may require inert atmospheres to prevent oxidation .

Q. What strategies resolve contradictory spectral data in characterizing thiazole derivatives?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex derivatives (e.g., diastereomers in required ¹³C NMR for confirmation) .

- X-ray crystallography : For unambiguous confirmation of crystal structures (e.g., used crystallography for isoxazole-thiazole hybrids) .

- Repetition under controlled conditions : Re-synthesize compounds to rule out experimental artifacts .

Q. How to design experiments to evaluate the biological activity of thiazole-4-carboxamides?

- Methodological Answer :

- Kinase inhibition assays : Test against targets like EGFR or VEGFR (analogous to , where thiazole derivatives showed anticancer activity) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular docking : Predict binding modes to prioritize compounds for synthesis (e.g., highlights SAR for bioactivity) .

Q. What structure-activity relationship (SAR) insights guide modification of the thiazole core?

- Methodological Answer :

- Substituent effects : Bulky groups (e.g., isopropylamino) enhance target selectivity, while electron-withdrawing groups (e.g., nitro) improve metabolic stability .

- Heterocycle hybridization : Fusing pyridine or piperazine rings (e.g., ) modulates solubility and bioavailability .

- Example : In , replacing trifluoromethyl groups with cyclohexyl improved potency by 15% .

Q. How to troubleshoot low yields in coupling reactions during synthesis?

- Methodological Answer :

- Activation of carboxylic acids : Use T3P or DCC instead of EDCI for sterically hindered substrates .

- Purification adjustments : Switch from silica gel chromatography to preparative HPLC for polar intermediates .

- Stoichiometry optimization : Increase amine equivalents (1.5–2.0 eq) to drive reactions to completion .

Q. How to address stability issues during purification of thiazole-4-carboxamides?

- Methodological Answer :

- pH control : Maintain neutral pH during extraction to prevent hydrolysis of amide bonds .

- Low-temperature storage : Store intermediates at –20°C to prevent degradation (e.g., compound 69 in degraded at room temperature) .

- Lyophilization : For hygroscopic compounds, use freeze-drying instead of rotary evaporation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.